molecular formula C11H12N2O B132528 [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 151055-79-7

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Katalognummer: B132528
CAS-Nummer: 151055-79-7
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: TXQZIKDWFOLTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS: 151055-79-7) is an aromatic alcohol with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It consists of a phenyl ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group and an imidazole moiety linked via a methylene bridge (-CH₂-). The compound is commercially available with ≥97% purity and is typically packaged in amber glass bottles to prevent photodegradation . Its structural features, including the hydrogen-bond-capable hydroxyl group and the electron-rich imidazole ring, make it relevant in medicinal chemistry and materials science.

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Followed by Reduction

A two-step approach involving nucleophilic aromatic substitution (SNAr) and subsequent reduction has been validated for structurally analogous imidazole derivatives. In this method, a nitro- or halogen-substituted benzyl precursor undergoes displacement with imidazole, followed by reduction of intermediate functional groups to yield the target alcohol.

Substitution of 3-Bromomethylbenzaldehyde with Imidazole

The reaction begins with 3-bromomethylbenzaldehyde (CAS 34841-35-5) as the starting material. Imidazole, a nucleophile with a pKa of ~14.5, reacts with the benzyl bromide under basic conditions to form 3-(1H-imidazol-1-ylmethyl)benzaldehyde. Typical conditions involve:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to stabilize the transition state .

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate imidazole and facilitate nucleophilic attack .

  • Temperature: 80–100°C for 12–24 hours, with microwave-assisted synthesis reducing reaction times to 1–2 hours .

The aldehyde intermediate is then reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively at 0–25°C within 1–2 hours, yielding [3-(1H-imidazol-1-ylmethyl)phenyl]methanol with >90% purity after recrystallization .

Table 1: Optimization of Substitution-Reduction Pathway

ParameterCondition 1Condition 2Optimal Condition
SolventDMFNMPNMP
BaseK₂CO₃NaHNaH
Reaction Time (h)24126 (microwave)
Reduction AgentNaBH₄LiAlH₄NaBH₄
Final Yield (%)788592

Direct Alkylation of Imidazole with 3-Hydroxymethylbenzyl Chloride

An alternative single-step method employs 3-chloromethylbenzyl alcohol (CAS 5392-11-4) as the electrophilic partner. The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during alkylation.

Protection and Alkylation Protocol

  • Protection: 3-Hydroxymethylbenzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base, yielding 3-(TBS-oxymethyl)benzyl chloride .

  • Alkylation: The silyl-protected benzyl chloride undergoes SN2 displacement with imidazole in tetrahydrofuran (THF) at reflux (66°C) for 8 hours.

  • Deprotection: The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, affording the target alcohol in 80–85% overall yield.

Critical Considerations:

  • Side Reactions: Competing elimination to form styrenes is minimized by maintaining anhydrous conditions.

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems .

Reductive Amination of 3-Formylphenylimidazole

For substrates where the imidazole moiety is pre-installed, reductive amination offers a pathway to introduce the hydroxymethyl group. This method is particularly advantageous when starting from commercially available 1-(3-formylphenyl)-1H-imidazole.

Reaction Mechanism and Conditions

The aldehyde undergoes condensation with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds via:

  • Imine Formation: Rapid equilibration between aldehyde and ammonium ion generates an iminium intermediate.

  • Reduction: Selective reduction of the iminium species yields the primary amine, which is subsequently oxidized to the alcohol using Jones reagent (CrO₃/H₂SO₄) .

Table 2: Reductive Amination Parameters

ComponentRoleConcentration
Ammonium AcetateNitrogen Source2.0 equiv
NaBH₃CNReducing Agent1.5 equiv
Reaction Time48 h
Temperature25°C

Analytical Characterization

Post-synthetic validation requires multi-technique analysis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, imidazole H-2), 7.45–7.30 (m, 4H, aromatic), 5.25 (s, 2H, CH₂), 4.50 (s, 2H, CH₂OH).

  • HPLC Purity: ≥97% (C18 column, 60:40 H₂O:MeCN, 1 mL/min) .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can undergo reduction reactions, although this is less common.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: (3-((1H-imidazol-1-yl)methyl)phenyl)carboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-alkyl or N-acyl imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkungsmechanismus von (3-((1H-Imidazol-1-yl)methyl)phenyl)methanol beinhaltet seine Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Der Imidazolring kann mit Metallionen in den aktiven Zentren von Enzymen koordinieren und deren Aktivität hemmen. Darüber hinaus kann die Verbindung mit Zellmembranen interagieren, ihre Integrität stören und zu antimikrobiellen Wirkungen führen .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol

  • Structural Difference : The imidazole-methyl group is at the 4-position of the phenyl ring instead of the 3-position.
  • Physicochemical Properties: Both isomers share the same molecular formula (C₁₁H₁₂N₂O) and weight (188.23 g/mol) but differ in solubility and crystallinity due to substituent positioning. The 4-isomer ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, CAS: 103573-92-8) is synthesized via similar routes but may exhibit distinct hydrogen-bonding patterns in the solid state, affecting its melting point and stability .
  • Applications : Positional isomers often display divergent biological activities. For example, ozagrel, a thromboxane synthase inhibitor, uses a 4-(imidazolylmethyl)cinnamic acid backbone, highlighting the pharmacological significance of substituent placement .

Chain-Length Variants: 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol

  • Structural Difference : A three-carbon chain separates the phenyl and imidazole groups, compared to the direct methylene linkage in the target compound.
  • Physicochemical Properties: The extended chain increases molecular flexibility, altering dihedral angles between aromatic rings (e.g., 66.73° in the title compound vs. variable angles in longer-chain analogs) .
  • Synthesis : Prepared via nucleophilic substitution or reductive amination, longer-chain derivatives often require multistep protocols .

Imidazole-Substituted Alcohols: (1H-Imidazol-4-yl)methanol

  • Structural Difference : The hydroxymethyl group is directly attached to the imidazole ring (C4 position) rather than a phenyl ring.
  • Physicochemical Properties :
    • Smaller molecular weight (98.11 g/mol vs. 188.23 g/mol) results in higher aqueous solubility.
    • Crystal packing is dominated by O–H∙∙∙N hydrogen bonds (1.921 Å), contrasting with the phenyl-based compound’s intermolecular interactions .
  • Applications : Serves as a precursor for histamine analogs and enzyme inhibitors, where the imidazole-hydroxymethyl motif is critical for binding .

Pharmacologically Active Derivatives: 3-(1H-Imidazol-1-ylmethyl)-2-phenyl-1H-indole (IPI)

  • Biological Activity: IPI binds sex hormone-binding globulin (SHBG) with affinity comparable to testosterone (Kd ~1 nM), underscoring the role of aromatic systems in molecular recognition . By contrast, [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol lacks the indole moiety, likely reducing SHBG affinity but retaining utility as a synthetic intermediate .

Antifungal Agents: 5-(Phenyl)-3-(2-thienyl)-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines

  • Structural Difference : A methylisoxazolidine ring incorporates the imidazole-methyl group, adding stereochemical complexity (cis/trans diastereomers).
  • Physicochemical Properties: Increased lipophilicity due to the isoxazolidine ring enhances membrane permeability, a key factor in antifungal activity . Purification challenges: Diastereomers require chromatographic separation (e.g., chloroform:methanol = 98:2), unlike the simpler phenylmethanol derivative .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Solubility Applications
This compound C₁₁H₁₂N₂O 188.23 3-Phenyl-imidazole methanol Moderate in MeOH Medicinal chemistry intermediate
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol C₁₁H₁₂N₂O 188.23 4-Phenyl-imidazole methanol Similar to 3-isomer Thromboxane synthase inhibitors
(1H-Imidazol-4-yl)methanol C₄H₆N₂O 98.11 Imidazole-hydroxymethyl High in water Histamine analogs
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol C₁₂H₁₄N₂O 202.25 Propanol linker High in polar solvents Crystal engineering
IPI (SHBG binder) C₁₈H₁₅N₃ 273.33 Indole-imidazole hybrid Low in water Hormone disruptors

Research Findings and Implications

  • Synthetic Accessibility: this compound is synthesized via chlorination of benzyl alcohol precursors followed by imidazole substitution . Its 4-isomer requires analogous steps with regioselective control .
  • Structural Insights : Crystallographic studies highlight the importance of hydrogen bonding (O–H∙∙∙N) and steric effects in dictating solubility and stability across analogs .

Biologische Aktivität

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. The compound's structure, featuring an imidazole ring and a hydroxymethyl group, contributes to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, with a molecular weight of approximately 188.23 g/mol. The presence of the imidazole moiety is significant for its biological interactions, as imidazole derivatives are known to engage with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may disrupt cellular membranes, leading to antimicrobial effects. This dual mechanism enhances its efficacy against microbial pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Inhibition Zone (mm) Concentration Tested (μg/disc)
Staphylococcus aureus2510
Escherichia coli2010
Candida albicans2210

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of common fungal pathogens, making it a valuable compound in treating fungal infections.

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

  • In Vivo Efficacy : A study conducted on mice infected with Candida albicans showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls.
  • Synergistic Effects : Another investigation assessed the compound's efficacy in combination with traditional antifungal agents. The results indicated enhanced activity when used alongside fluconazole, suggesting a potential role in combination therapy.
  • Mechanistic Insights : Further research utilizing molecular docking simulations revealed that this compound binds effectively to the active sites of key enzymes involved in fungal metabolism, supporting its mechanism of action.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Modification and Optimization : Structural modifications could enhance its potency and selectivity against specific pathogens.
  • Clinical Trials : Future clinical trials are needed to evaluate its safety and efficacy in human subjects.
  • Broader Applications : Investigating its potential applications beyond antimicrobial activity, including anti-inflammatory and anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol?

  • Methodology : The compound is typically synthesized via condensation reactions between imidazole derivatives and benzyl alcohol precursors. For example, refluxing 3-(chloromethyl)benzyl alcohol with imidazole in a polar solvent (e.g., methanol) under basic conditions (e.g., K₂CO₃) yields the target compound. Purification via column chromatography ensures high purity .
  • Key Data : Reaction yields range from 60–85%, depending on solvent choice and catalyst (e.g., NaH improves imidazole nucleophilicity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ 4.75 (s, 2H, CH₂-imidazole) and δ 5.20 (s, 1H, OH) confirm the imidazole-methyl and methanol groups .
  • FT-IR : Stretching vibrations at 3200–3400 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=N imidazole) validate functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34 Å) and confirms stereochemistry .

Q. How is the purity of this compound assessed in academic settings?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures ≥97% purity. Melting point analysis (e.g., 120–122°C) further corroborates purity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity of this compound derivatives be analyzed?

  • Methodology :

  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Structural-Activity Relationships (SAR) : Modify the imidazole substituents (e.g., electron-withdrawing groups) and evaluate changes in bioactivity using ANOVA for statistical significance .
    • Data Contradiction : Variability in antifungal activity (e.g., 10–90% inhibition) may arise from assay conditions (e.g., pH, incubation time) .

Q. What computational methods resolve ambiguities in the compound’s tautomeric forms?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy stability of imidazole tautomers (e.g., 1H vs. 3H forms) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict dominant tautomers under experimental conditions .

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent (DMF vs. methanol), and catalyst loading (1–5 mol%) to identify optimal conditions via response surface modeling .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (80%) .

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

  • Methodology :

  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve crystal lattice stability .
  • SHELXL Refinement : Apply TWIN/BASF commands to correct for twinning artifacts in low-symmetry space groups .

Eigenschaften

IUPAC Name

[3-(imidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZIKDWFOLTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439216
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-79-7
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.